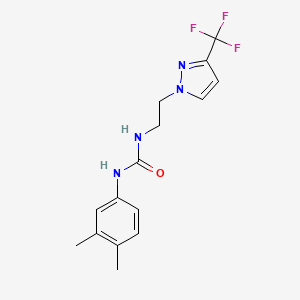

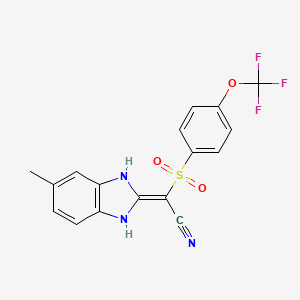

![molecular formula C17H16N2O3S2 B2595966 N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide CAS No. 895443-42-2](/img/structure/B2595966.png)

N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a tosyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other reagents to yield benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” would depend on the conditions and the reagents used. The benzothiazole ring, the tosyl group, and the acetamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Properties

Recent studies have demonstrated innovative synthetic pathways to create compounds related to N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide, highlighting its utility in the synthesis of fused thiazolo[3,2-a]pyrimidinones. For instance, the use of N-aryl-2-chloroacetamides as doubly electrophilic building blocks facilitates the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, with N-(benzo[d]thiazol-2-yl)-2-chloroacetamide being a key intermediate. This synthetic route is notable for its efficiency in producing the desired compounds through the elimination of by-products like aniline/2-aminobenzothiazole, as confirmed by analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).

Potential Applications in Antimicrobial and Anticancer Research

The derivative compounds of N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide have shown promising antibacterial and anticancer activities. For example, microwave-assisted synthesis has led to novel derivatives that exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad et al., 2015). Furthermore, the synthesis of 5-methyl-4-phenyl thiazole derivatives, which include the title compound as a precursor, has demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells, indicating potential applications in cancer therapy (Evren et al., 2019).

Insight into Photophysical Properties

Research on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals reveals the significance of substituent effects on the benzothiazole moiety. The study provides an understanding of how water molecules act as bridges in forming hydrogen bonds, influencing the assembly and properties of these compounds (Balijapalli et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-16-15(9-13)18-12(2)23-16/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBITICMUQBQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)

![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)